molecular formula C18H22N2O5 B12110716 (3S,6S)-3-((tert-Butoxycarbonyl)amino)-4-oxo-1,2,3,4,6,7-hexahydroazepino[3,2,1-hi]indole-6-carboxylic acid

(3S,6S)-3-((tert-Butoxycarbonyl)amino)-4-oxo-1,2,3,4,6,7-hexahydroazepino[3,2,1-hi]indole-6-carboxylic acid

Cat. No.: B12110716
M. Wt: 346.4 g/mol
InChI Key: FWQFDRMZYZUNJE-UHFFFAOYSA-N
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Description

Boc-(2S,5S)-5-amino-1,2,4,5,6,7-hexahydroazepino[3,2,1-Hi]indole-4-one-2-carboxylic acid is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are significant in the field of organic chemistry due to their presence in various natural products and pharmaceuticals

Preparation Methods

The synthesis of Boc-(2S,5S)-5-amino-1,2,4,5,6,7-hexahydroazepino[3,2,1-Hi]indole-4-one-2-carboxylic acid involves several steps, starting from readily available starting materials. The synthetic route typically includes the formation of the hexahydroazepino ring system, followed by the introduction of the indole moiety. Reaction conditions often involve the use of specific catalysts and reagents to ensure the desired stereochemistry and yield. Industrial production methods may involve optimization of these synthetic routes to achieve higher efficiency and scalability.

Chemical Reactions Analysis

Boc-(2S,5S)-5-amino-1,2,4,5,6,7-hexahydroazepino[3,2,1-Hi]indole-4-one-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the indole or hexahydroazepino ring systems.

Scientific Research Applications

This compound has a wide range of scientific research applications due to its unique structure and chemical properties. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential interactions with biological targets, such as enzymes or receptors. In medicine, it could be explored for its therapeutic potential, particularly in the development of new drugs. Additionally, its industrial applications may include its use as an intermediate in the production of pharmaceuticals or other fine chemicals.

Mechanism of Action

The mechanism of action of Boc-(2S,5S)-5-amino-1,2,4,5,6,7-hexahydroazepino[3,2,1-Hi]indole-4-one-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in the activity of these targets, resulting in various biological effects. The pathways involved in these interactions may include signal transduction pathways, metabolic pathways, or other cellular processes.

Comparison with Similar Compounds

Compared to other similar compounds, Boc-(2S,5S)-5-amino-1,2,4,5,6,7-hexahydroazepino[3,2,1-Hi]indole-4-one-2-carboxylic acid stands out due to its unique hexahydroazepino structure. Similar compounds may include other indole derivatives or compounds with similar ring systems. The uniqueness of this compound lies in its specific stereochemistry and the presence of both the indole and hexahydroazepino moieties, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C18H22N2O5

Molecular Weight

346.4 g/mol

IUPAC Name

11-[(2-methylpropan-2-yl)oxycarbonylamino]-12-oxo-1-azatricyclo[6.4.1.04,13]trideca-4,6,8(13)-triene-2-carboxylic acid

InChI

InChI=1S/C18H22N2O5/c1-18(2,3)25-17(24)19-12-8-7-10-5-4-6-11-9-13(16(22)23)20(14(10)11)15(12)21/h4-6,12-13H,7-9H2,1-3H3,(H,19,24)(H,22,23)

InChI Key

FWQFDRMZYZUNJE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC2=C3C(=CC=C2)CC(N3C1=O)C(=O)O

Origin of Product

United States

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